molecular formula C19H15N3OS B1225602 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide

Cat. No. B1225602
M. Wt: 333.4 g/mol
InChI Key: VGYIGRFYAPUFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide is a member of benzimidazoles.

Scientific Research Applications

NMR Study and Structural Analysis

  • A novel compound related to N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide was synthesized and characterized using NMR techniques. This study involved determining the structure of the compound, including the tautomeric ratios of its isomers (Li Ying-jun, 2012).

Antibacterial Applications

  • N-substituted phenyl acetamide benzimidazole derivatives, closely related to the chemical , exhibited potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).

Antitumor Activity

  • Certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, similar in structure to the specified compound, demonstrated significant antitumor activity against various human tumor cell lines (L. Yurttaş et al., 2015).

Antimicrobial and Antioxidant Properties

  • Benzimidazole derivatives have shown promising antimicrobial and antioxidant properties. For instance, some novel benzimidazole derivatives were found to inhibit lipid peroxidation in rat liver, suggesting antioxidant potential (C. Kuş et al., 2004).

Anthelmintic Agents

  • A series of benzimidazole-1-acetamide derivatives, structurally related to the compound , demonstrated potential as anthelmintic agents, showing efficacy against Indian adult earthworms, Pheretima posthuma (R. Sawant et al., 2011).

Corrosion Inhibition

  • Benzimidazole derivatives have been explored for their application in corrosion inhibition. For instance, their effectiveness in protecting mild steel in acidic environments has been studied, indicating potential industrial applications (M. Yadav et al., 2013).

Fluorescent Chemosensors

  • Some benzimidazole derivatives have been developed as fluorescent chemosensors, specifically for detecting aluminum ions in living cells, showcasing their utility in biological and chemical sensing applications (G. J. Shree et al., 2019).

properties

Product Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C19H15N3OS/c23-18(12-13-6-5-11-24-13)20-15-8-2-1-7-14(15)19-21-16-9-3-4-10-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22)

InChI Key

VGYIGRFYAPUFMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CC4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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